molecular formula C14H10ClFO B3023716 3-Chloro-4'-fluoro-3'-methylbenzophenone CAS No. 951886-54-7

3-Chloro-4'-fluoro-3'-methylbenzophenone

Cat. No. B3023716
CAS RN: 951886-54-7
M. Wt: 248.68 g/mol
InChI Key: ZBGKBQRDYCQWEM-UHFFFAOYSA-N
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Description

3-Chloro-4'-fluoro-3'-methylbenzophenone is a substituted benzophenone derivative characterized by the presence of chlorine, fluorine, and a methyl group on its aromatic rings. While the specific compound is not directly studied in the provided papers, related compounds with similar substituents have been analyzed, providing insights into the potential behavior and properties of this compound.

Synthesis Analysis

The synthesis of related compounds often involves the formation of the benzophenone core followed by the introduction of substituents like chlorine, fluorine, or methyl groups. For instance, the synthesis of a compound with a similar structure, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, was characterized by NMR analyses and the study of its conformation in solution . This suggests that the synthesis of this compound would likely involve similar techniques, with careful attention to the introduction of substituents at specific positions on the aromatic rings.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is often analyzed using spectroscopic methods such as FT-IR, FT-Raman, and NMR. For example, the vibrational analysis of 4-Chloro-3-iodobenzophenone was carried out using FT-IR and FT-Raman spectra, complemented by quantum chemical calculations . These techniques could be applied to this compound to determine its molecular geometry, vibrational frequencies, and intramolecular interactions.

Chemical Reactions Analysis

The reactivity of benzophenone derivatives can be influenced by the presence of electron-withdrawing or electron-donating substituents. The Fukui functions evaluated in the study of 4-Chloro-3-iodobenzophenone describe the activity of reactive sites, which could be relevant for understanding the reactivity of this compound . Additionally, the study of chlorination reactions, as seen in the production of chloro-5-hydroxy-2-nitrobenzoic acid from a hydrolysate of fenitrothion, provides insights into how chlorination might affect the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be deduced from their molecular structure and substituents. The thermal stability and phase transitions of related compounds have been investigated using techniques like TGA and DSC . The HOMO-LUMO energy gap, as well as thermodynamic functions, can be computed using quantum chemical calculations, providing information on the electronic properties and stability of the compound . The presence of fluorine and chlorine is likely to influence the compound's polarity, solubility, and melting point.

Safety and Hazards

While specific safety and hazard information for 3-Chloro-4’-fluoro-3’-methylbenzophenone is not available, it’s important to handle all chemical substances with care, using appropriate personal protective equipment and following safe laboratory practices .

properties

IUPAC Name

(3-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGKBQRDYCQWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215549
Record name Methanone, (3-chlorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951886-54-7
Record name Methanone, (3-chlorophenyl)(4-fluoro-3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (3-chlorophenyl)(4-fluoro-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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